5-Nitro-6-amino-1,10-phenanthroline
CAS No.: 168646-53-5
Cat. No.: VC20947902
Molecular Formula: C12H8N4O2
Molecular Weight: 240.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 168646-53-5 |
---|---|
Molecular Formula | C12H8N4O2 |
Molecular Weight | 240.22 g/mol |
IUPAC Name | 6-nitro-1,10-phenanthrolin-5-amine |
Standard InChI | InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2 |
Standard InChI Key | FPDWWTWQUVUMJH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N |
Canonical SMILES | C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N |
Introduction
Chemical Properties and Structure
Basic Information
5-Nitro-6-amino-1,10-phenanthroline, also known as 6-nitro-1,10-phenanthrolin-5-amine, is characterized by the molecular formula C₁₂H₈N₄O₂ with a molecular weight of 240.22 g/mol . Table 1 provides the key identifiers and basic properties of this compound.
Table 1: Basic Information of 5-Nitro-6-amino-1,10-phenanthroline
Property | Value |
---|---|
CAS Number | 168646-53-5 |
Molecular Formula | C₁₂H₈N₄O₂ |
Molecular Weight | 240.22 g/mol |
Synonyms | 6-nitro-1,10-phenanthrolin-5-amine, 5-Amino-6-nitro-1,10-phenanthroline |
Exact Mass | 240.065 |
Crystal Structure and Molecular Interactions
The crystal structure of 5-Nitro-6-amino-1,10-phenanthroline reveals important details about its three-dimensional arrangement and intermolecular interactions. The compound crystallizes in the orthorhombic space group Pbca with one molecule in the asymmetric unit . Table 2 summarizes the key crystallographic parameters.
Table 2: Crystal Structure Parameters of 5-Nitro-6-amino-1,10-phenanthroline
Synthesis and Preparation
Synthetic Routes
Applications
Spectrophotometric Analysis
A significant application of 5-Nitro-6-amino-1,10-phenanthroline is in spectrophotometric analysis, particularly for the determination of iron(II). A spectrophotometric method has been developed using this compound (abbreviated as NAF) for the quantitative analysis of Fe(II) .
The method is based on the formation of a colored complex between Fe(II) and 5-Nitro-6-amino-1,10-phenanthroline, with an absorption maximum at 520 nm. The reaction proceeds quantitatively at 20°C for 210 minutes in an acidic medium . A linear relationship exists between absorbance and Fe(II) concentration in the range of 0.1-0.4 μg/mL, with a molar ratio of Fe(II) to the reagent determined as 1:3 .
The selectivity of this method has been evaluated by studying the potential interference from other cations, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Al(III), Ca(II), and Mg(II) . This application demonstrates the utility of 5-Nitro-6-amino-1,10-phenanthroline in analytical chemistry, particularly for trace metal analysis.
Coordination Chemistry
As a derivative of 1,10-phenanthroline, 5-Nitro-6-amino-1,10-phenanthroline functions as an N,N'-bidentate ligand, coordinating to metal centers through the nitrogen atoms at positions 1 and 10 of the phenanthroline backbone . The presence of the nitro and amino groups modifies the electronic properties of these coordination sites, potentially leading to complexes with unique properties compared to those formed by unsubstituted 1,10-phenanthroline.
The compound can be used to develop complexes with interesting photophysical, photochemical, and electrochemical properties. The combination of metal electronic transitions and the conjugated π-electron system of the functionalized phenanthroline can lead to applications in areas such as photocatalysis, sensing, and materials science .
Additionally, 5-Nitro-6-amino-1,10-phenanthroline serves as a precursor to 5,6-diamino-1,10-phenanthroline (phendiamine), which can coordinate to two metal centers and act as a bridging ligand . This opens up possibilities for the design of multinuclear complexes and coordination polymers with potential applications in catalysis and materials science.
Comparison with Related Compounds
Relationship with 5-nitro-1,10-phenanthroline
5-Nitro-6-amino-1,10-phenanthroline is directly derived from 5-nitro-1,10-phenanthroline (CAS: 4199-88-6) through an amination reaction. The parent compound has a molecular formula of C₁₂H₇N₃O₂ and a molecular weight of 225.2 g/mol, differing from 5-Nitro-6-amino-1,10-phenanthroline by the absence of the amino group .
5-Nitro-1,10-phenanthroline itself has significant applications in redox titrations, where its iron complexes (known as "nitroferroin") are widely used . It also serves as a precursor for the synthesis of other phenanthroline derivatives, including 5-amino-1,10-phenanthroline and 5-isothiocyanato-1,10-phenanthroline .
The addition of the amino group to form 5-Nitro-6-amino-1,10-phenanthroline introduces additional functionality and modifies the electronic properties of the molecule. This leads to differences in coordination behavior, spectroscopic properties, and reactivity that can be exploited in various applications .
Comparison with Other Phenanthroline Derivatives
5-Nitro-6-amino-1,10-phenanthroline represents one member of a diverse family of functionalized phenanthroline derivatives. It is particularly comparable to phendione (1,10-phenanthroline-5,6-dione) and can be further transformed into 5,6-diamino-1,10-phenanthroline (phendiamine) .
Table 3 compares key properties of several related phenanthroline derivatives:
Table 3: Comparison of Related Phenanthroline Derivatives
Structural Analysis
Bond Lengths and Angles
The crystal structure of 5-Nitro-6-amino-1,10-phenanthroline provides detailed information about bond lengths and angles, offering insights into the electronic structure of the molecule. Table 4 presents selected bond lengths derived from crystallographic data:
Table 4: Selected Bond Lengths in 5-Nitro-6-amino-1,10-phenanthroline
Hydrogen Bonding Network
The hydrogen bonding network in 5-Nitro-6-amino-1,10-phenanthroline plays a crucial role in determining its molecular conformation and crystal packing. Intramolecular hydrogen bonds form between the oxygen atoms of the nitro group and both the adjacent NH of the amino group and neighboring CH groups .
In the crystal lattice, intermolecular hydrogen bonds of the types N—H⋯(N,N), C—H⋯N, and C—H⋯O create infinite chains along the a-axis direction . These hydrogen bonding interactions are responsible for the unique packing arrangement where adjacent molecules are rotated by approximately 90° relative to each other, creating a helical arrangement through the crystal .
This hydrogen bonding network likely contributes to the stability of the crystal structure and could influence the compound's behavior in solution, particularly its interactions with metal ions and other molecules capable of hydrogen bonding.
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